molecular formula C19H18N6O B2653216 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892761-39-6

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2653216
CAS No.: 892761-39-6
M. Wt: 346.394
InChI Key: HKEUSGWZXVTRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a strategically designed dual-acting inhibitor that simultaneously targets fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. This compound emerged from research efforts to create multi-target directed ligands for the treatment of pain and inflammation, aiming to enhance efficacy and reduce side effects associated with single-target agents. By inhibiting FAAH, it elevates levels of endogenous cannabinoids like anandamide, promoting analgesic and anti-inflammatory effects via the endocannabinoid system. Concurrently, its COX inhibition blocks the production of pro-inflammatory prostaglandins. This dual mechanism offers a powerful research tool for probing the complex crosstalk between the endocannabinoid and eicosanoid signaling pathways in preclinical models of inflammatory pain, neuropathic pain, and related disorders. Its unique pharmacological profile makes it a critical compound for researchers dissecting the synergistic potential of dual FAAH/COX inhibition and for the development of next-generation anti-inflammatory and analgesic therapeutics. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398623/]

Properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(4-propan-2-ylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12(2)13-8-10-15(11-9-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-6-4-3-5-7-14/h3-12H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEUSGWZXVTRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the triazole ring through a cycloaddition reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Case Studies

Several studies highlight the effectiveness of related compounds in cancer treatment:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The most promising compounds showed IC50 values significantly lower than traditional chemotherapeutics, indicating superior efficacy .
  • Triazole Compounds Against Cancer : Research involving triazole derivatives demonstrated their ability to inhibit key signaling pathways associated with cancer progression. For instance, one compound exhibited a remarkable ability to inhibit EGFR and Src kinases, which are critical in many cancers .

Summary Table of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
Oxadiazole Derivative AMCF7 (Breast Cancer)0.275
Triazole Compound BPC3 (Prostate Cancer)0.41785
Combined Oxadiazole-Triazole CSF295 (CNS Cancer)0.96

Targeting Mycobacterium tuberculosis

Recent research has focused on the antibacterial properties of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. Compounds from the oxadiazole family have been identified as inhibitors of aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .

Case Studies

In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against M. tuberculosis strains:

  • Inhibitory Activity : A specific derivative demonstrated an IC50 value of 148.5 µM against mycobacterial leucyl-tRNA synthetase and a minimum inhibitory concentration (MIC) of 12.5 µM against M. tuberculosis H37Rv strain .

Summary Table of Antibacterial Activity

Compound NameBacterial StrainIC50 (µM)MIC (µM)Reference
Oxadiazole Derivative DM. tuberculosis H37Rv148.512.5

Drug Development Potential

The structural diversity offered by the combination of oxadiazole and triazole moieties allows for extensive modifications that can enhance biological activity and selectivity towards specific targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of these compounds. Modifications at specific positions on the phenyl rings or substituents on the nitrogen atoms can lead to improved potency and reduced toxicity.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s isopropyl group confers higher logP compared to methyl () or methoxy () substituents, favoring passive diffusion across biological membranes .
  • Trifluoromethyl groups () balance hydrophobicity with metabolic resistance to oxidation .

Planarity and Stacking Interactions :

  • Crystallographic data () indicates that triazole derivatives often adopt planar configurations. The dihedral angle between the triazole and oxadiazole rings in the target compound is likely minimal, promoting strong π-π interactions with aromatic residues in biological targets.

Synthetic Accessibility :

  • Microwave-assisted synthesis () and Huisgen cycloaddition are common for triazole formation. The target compound may require sequential oxadiazole cyclization (via nitrile oxide intermediates) followed by copper-catalyzed azide-alkyne coupling .

Biological Activity

The compound 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole chemical classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by:

  • Oxadiazole ring : Known for its versatility in drug design.
  • Triazole moiety : Often associated with antifungal and anticancer activities.

The molecular formula is C18H20N4OC_{18}H_{20}N_4O, and its structural representation can be detailed as follows:

SMILES C C C C1 NC NO1 C2 CC CC C2\text{SMILES C C C C1 NC NO1 C2 CC CC C2}

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole and triazole exhibit significant anticancer properties. For instance:

  • In vitro studies show that compounds similar to the one demonstrate cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values reported for related compounds are approximately 0.67 µM for PC-3 and 0.87 µM for HCT-116 cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Assays : Compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of oxadiazoles have been reported to inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

BacteriaActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring has been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation .
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
  • Targeting Aminoacyl-tRNA Synthetases : Recent research indicates that related compounds can inhibit aminoacyl-tRNA synthetases, which may contribute to their antibacterial effects against resistant strains of Mycobacterium tuberculosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included the target compound. These derivatives were tested against multiple cancer cell lines, leading to the identification of several promising candidates with IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, oxadiazole and triazole rings are typically formed using POCl₃ or H₂O₂ under reflux conditions . Key intermediates include 4-(propan-2-yl)phenyl azides and substituted oxadiazole precursors. Reaction optimization should focus on solvent selection (e.g., DMF or THF), catalyst choice (e.g., Cu(I) for click chemistry), and temperature control to suppress byproducts like regioisomers .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR/IR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and functional groups (C=N stretch at ~1600 cm⁻¹ in IR) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar triazole-oxadiazole core with phenyl ring dihedral angles <5°) .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N percentages (tolerance <0.4%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Common assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or C. albicans) .
  • Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values <50 µM indicating potency .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like COX-2 or EGFR. Key steps:

  • Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G* basis set) .
  • Active site analysis : Grid parameters centered on catalytic residues (e.g., EGFR Lys721).
  • Scoring : Binding energies ≤−8 kcal/mol suggest strong affinity. Validation via free energy perturbation (FEP) improves accuracy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • HPLC-MS purity checks : Ensure >95% compound purity .
  • Dose-response curves : Repeat assays with 8–10 concentration points to refine EC₅₀ values .

Q. How do substituents on the phenyl and triazole rings influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ on phenyl) enhance antimicrobial activity but reduce solubility .
  • Bulky substituents (e.g., isopropyl on triazole) improve metabolic stability but may sterically hinder target binding .
  • Heterocyclic variations (e.g., oxadiazole vs. thiadiazole) modulate redox properties and ROS scavenging .

Q. What analytical techniques characterize tautomeric or regioisomeric forms?

  • Methodological Answer : Tautomerism (e.g., 1,2,3-triazole vs. 1,2,4-triazole) is resolved via:

  • Dynamic NMR : Observes proton exchange in DMSO-d₆ at variable temperatures .
  • X-ray crystallography : Confirms dominant tautomer in solid state .
  • LC-MS/MS : Differentiates regioisomers using retention times and fragmentation patterns .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

  • Methodological Answer : Improve bioavailability via:

  • Prodrug design : Esterification of amine groups to enhance intestinal absorption .
  • Nanoformulation : Encapsulation in PLGA nanoparticles for sustained release .
  • Metabolic stability assays : Liver microsome studies (e.g., t₁/₂ >60 min in human microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.